4-desfluoro sitagliptin chemical structure and molecular weight
4-desfluoro sitagliptin chemical structure and molecular weight
Title: Comprehensive Technical Guide: Structural Elucidation and Analytical Profiling of 4-Desfluoro Sitagliptin
Executive Summary
Sitagliptin is a highly potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely prescribed for the management of type 2 diabetes mellitus[1]. During the synthesis of the active pharmaceutical ingredient (API), various structurally related impurities can emerge. One of the most critical regulatory targets is 4-desfluoro sitagliptin , officially designated in the European Pharmacopoeia (EP) as Sitagliptin Impurity B[2]. As a Senior Application Scientist, understanding the exact structural nuances, molecular weight differentials, and the analytical causality required to isolate this impurity is paramount for robust drug development and quality control.
Chemical Structure and Physicochemical Properties
Sitagliptin features a 2,4,5-trifluorophenyl moiety, which is critical for its precise orientation and binding affinity within the S1 pocket of the DPP-4 enzyme. 4-desfluoro sitagliptin is characterized by the absence of the fluorine atom at the 4-position of this phenyl ring, resulting in a 2,5-difluorophenyl derivative[1].
The IUPAC designation for 4-desfluoro sitagliptin is (3R)-3-Amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one[2]. The loss of the highly electronegative fluorine atom and its replacement by a hydrogen atom fundamentally alters the molecule's electron density distribution, slightly increasing its lipophilicity.
Quantitative data comparing the API to its desfluoro impurity is summarized below:
| Property | Sitagliptin (API Target) | 4-Desfluoro Sitagliptin (Impurity B) |
| Chemical Name | (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | (3R)-3-Amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one[2] |
| CAS Number (Free Base) | 486460-21-3 | 486460-31-5[3] |
| CAS Number (Phosphate) | 654671-77-9 | 1345822-87-8[4] |
| Molecular Formula | C16H15F6N5O | C16H16F5N5O[5] |
| Molecular Weight (Free Base) | 407.31 g/mol | 389.32 g/mol [5] |
| Molecular Weight (Phosphate) | 505.31 g/mol | 487.32 g/mol [4] |
| Mass Shift (Δ) | Baseline | -17.99 Da |
Mechanistic Causality: The Analytical Challenge
The structural difference between the API and Impurity B is a single atomic substitution (Fluorine to Hydrogen). In analytical chemistry, this presents a significant co-elution risk during reversed-phase liquid chromatography (RPLC). The causality behind the separation strategy relies on the subtle difference in the dipole moment. The 2,4,5-trifluorophenyl group of sitagliptin has a distinct electron-withdrawing pull that makes it slightly more polar than the 2,5-difluorophenyl group of the impurity. Consequently, 4-desfluoro sitagliptin will typically exhibit stronger hydrophobic interactions with a C18 stationary phase, eluting slightly after the main API peak under optimized gradient conditions.
Figure 1: Analytical workflow for the resolution and detection of 4-Desfluoro Sitagliptin.
Self-Validating Protocol: UHPLC-MS/MS Quantification
To ensure absolute trustworthiness and regulatory compliance, the following step-by-step methodology must be employed to isolate and quantify 4-desfluoro sitagliptin. This protocol is designed as a self-validating system , meaning the assay inherently proves its own efficacy before data acquisition begins.
Step 1: Sample Preparation
-
Action: Dissolve 10 mg of the Sitagliptin API sample in 10 mL of a 50:50 (v/v) Water:Acetonitrile diluent.
-
Causality: Sitagliptin is often formulated as a highly polar phosphate salt[4], whereas the desfluoro impurity is intrinsically more lipophilic. A 50:50 organic/aqueous ratio ensures complete thermodynamic solubilization of both species, preventing selective precipitation and skewed impurity ratios.
Step 2: System Suitability Testing (Self-Validation)
-
Action: Inject a diluent blank, followed by three replicate injections of a System Suitability Solution (SSS) containing 10 µg/mL Sitagliptin and 1 µg/mL 4-Desfluoro Sitagliptin reference standard[6].
-
Causality & Validation: The blank proves the absence of column carryover. The SSS acts as the internal logic gate: the analytical run is only approved if the chromatographic resolution (Rs) between the API and the impurity is ≥ 1.5. This validates that the column's theoretical plates are sufficient to separate the closely related fluorinated analogs.
Step 3: Chromatographic Separation
-
Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Run a shallow gradient using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile), shifting from 15% B to 45% B over 10 minutes.
-
Causality: The subtle hydrophobicity difference caused by the missing fluorine atom requires maximal interaction with the stationary phase. The shallow gradient ensures the molecules spend sufficient time partitioning, allowing the slightly less polar 4-desfluoro sitagliptin to be retained just long enough to baseline-resolve from the massive API peak.
Step 4: Mass Spectrometric Detection (ESI+)
-
Action: Operate the triple quadrupole mass spectrometer in Electrospray Ionization positive (ESI+) Multiple Reaction Monitoring (MRM) mode.
-
Causality: Monitor the specific precursor-to-product ion transitions. Sitagliptin is monitored at m/z 408.3 → 235.1, while 4-desfluoro sitagliptin is monitored at m/z 390.3 → 217.1. The 18 Da mass shift (loss of F at 19 Da, gain of H at 1 Da) provides absolute orthogonal confirmation of the impurity's identity, completely bypassing any residual chromatographic ambiguity.
By adhering to this causality-driven framework, analytical scientists can guarantee the precise characterization and quantification of 4-desfluoro sitagliptin, ensuring the ultimate safety and efficacy of the final pharmaceutical product.
References
-
ChemicalBook. "Sitagliptin EP Impurity B | 1345822-87-8". 1
-
SynZeal. "Sitagliptin EP Impurity B | 486460-31-5". 2
-
Pharmaffiliates. "Sitagliptin Phosphate Hydrate-impurities". 4
-
SynThink. "4-Desfluoro Sitagliptin; Sitagliptin EP Impurity B | 1345822-87-8; 486460-31-5". 5
-
Allmpus. "Sitagliptin 2-Desfluoro Impurity". 6
-
Anant Pharmaceuticals Pvt. Ltd. "CAS 486460-31-5 Sitagliptin Impurity B". 3
Sources
- 1. Sitagliptin EP Impurity B | 1345822-87-8 [chemicalbook.com]
- 2. Sitagliptin EP Impurity B | 486460-31-5 | SynZeal [synzeal.com]
- 3. CAS 486460-31-5 Sitagliptin Impurity B | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. allmpus.com [allmpus.com]
